molecular formula C12H21ClN4O3S B15191290 N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride CAS No. 161238-80-8

N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride

Cat. No.: B15191290
CAS No.: 161238-80-8
M. Wt: 336.84 g/mol
InChI Key: MSRUVIVFURDQSO-LBEJWNQZSA-N
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Description

N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride is a complex organic compound with a molecular weight of 350.87 g/mol It is known for its unique structure, which includes a furan ring, a dimethylamino group, and a nitroethenediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride involves multiple steps. The process typically starts with the preparation of the furan ring, followed by the introduction of the dimethylamino group and the thioethyl linkage. The final step involves the nitration of the ethene diamine moiety. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often exceeding 97% . The compound is then purified and crystallized to obtain the hydrochloride salt form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the dimethylamino group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The thioethyl linkage allows for substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols and amines are employed under mild conditions.

Major Products:

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Amines and hydroxylamines are typical products.

    Substitution: Various substituted thioethers and amines are formed.

Scientific Research Applications

N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

161238-80-8

Molecular Formula

C12H21ClN4O3S

Molecular Weight

336.84 g/mol

IUPAC Name

(E)-1-N'-[2-[5-[(dimethylamino)methyl]furan-2-yl]sulfanylethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

InChI

InChI=1S/C12H20N4O3S.ClH/c1-13-11(9-16(17)18)14-6-7-20-12-5-4-10(19-12)8-15(2)3;/h4-5,9,13-14H,6-8H2,1-3H3;1H/b11-9+;

InChI Key

MSRUVIVFURDQSO-LBEJWNQZSA-N

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSC1=CC=C(O1)CN(C)C.Cl

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSC1=CC=C(O1)CN(C)C.Cl

Origin of Product

United States

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